molecular formula C11H17N3O B14814256 3-Cyclopropoxy-N2,N6,N6-trimethylpyridine-2,6-diamine

3-Cyclopropoxy-N2,N6,N6-trimethylpyridine-2,6-diamine

Cat. No.: B14814256
M. Wt: 207.27 g/mol
InChI Key: XIDTVPWAWSYOAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N2,N6,N6-trimethylpyridine-2,6-diamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a cyclopropoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N2,N6,N6-trimethylpyridine-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and receptor binding due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including as a ligand for certain receptors.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N2,N6,N6-trimethylpyridine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and further research.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-diamine: Similar structure but with fewer methyl groups.

    3-Cyclopropoxy-N2,N6,N6-trimethylpyridine-2,4-diamine: Similar structure but with different substitution positions on the pyridine ring.

Uniqueness

3-Cyclopropoxy-N2,N6,N6-trimethylpyridine-2,6-diamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

3-cyclopropyloxy-2-N,6-N,6-N-trimethylpyridine-2,6-diamine

InChI

InChI=1S/C11H17N3O/c1-12-11-9(15-8-4-5-8)6-7-10(13-11)14(2)3/h6-8H,4-5H2,1-3H3,(H,12,13)

InChI Key

XIDTVPWAWSYOAG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=N1)N(C)C)OC2CC2

Origin of Product

United States

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